molecular formula C6H6N4O2S B11901217 1h-Imidazo[4,5-b]pyridine-6-sulfonamide CAS No. 91160-05-3

1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Cat. No.: B11901217
CAS No.: 91160-05-3
M. Wt: 198.21 g/mol
InChI Key: AQLGXQZUFDWPKV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecular scaffold is characterized by a fused imidazo[4,5-b]pyridine ring system bearing a sulfonamide functional group at the 6-position, which enhances its potential for molecular interactions and derivatization. The compound's structural features make it a valuable intermediate for developing enzyme inhibitors and investigating novel therapeutic agents. Imidazo[4,5-b]pyridine derivatives have demonstrated potential across various research areas, particularly as inhibitors of key enzymatic targets. Related structural analogs have shown inhibitory activity against inducible nitric oxide synthase (iNOS) , suggesting research applications in studying inflammatory pathways. Additionally, the sulfonamide moiety is known to contribute to biological activity in various pharmaceutical compounds, potentially enabling interactions with enzymes and receptors through hydrogen bonding and directional recognition. Current research applications for this compound include: serving as a key synthetic intermediate in the development of protein kinase modulators ; functioning as a molecular scaffold for creating chemical probes to study enzyme function and cellular signaling pathways; and providing a core structure for exploring structure-activity relationships in drug discovery programs. The compound is particularly valuable in hit-to-lead optimization studies where its structure can be systematically modified to enhance potency, selectivity, and drug-like properties. Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment. Researchers should consult relevant safety data sheets and literature before working with this compound.

Properties

CAS No.

91160-05-3

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10)

InChI Key

AQLGXQZUFDWPKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 1H-Imidazo[4,5-b]pyridine Scaffold

The construction of the 1H-imidazo[4,5-b]pyridine ring system, a privileged structure in drug discovery, can be achieved through several strategic synthetic pathways. acs.orgnih.gov These methods often leverage commercially available pyridine (B92270) derivatives and employ a variety of reaction conditions to achieve the desired fused imidazole (B134444) ring.

Condensation Reactions with 2,3-Diaminopyridine (B105623) Precursors

A cornerstone in the synthesis of 1H-imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with various electrophilic partners. nih.govarkat-usa.org The reaction with aldehydes or their equivalents is a widely employed method. nih.govnih.gov For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in the presence of an oxidizing agent or under thermal conditions can directly yield 2-substituted-1H-imidazo[4,5-b]pyridines. nih.gov A notable example involves the condensation of 2,3-diaminopyridine with benzaldehyde (B42025) in nitrobenzene (B124822) at elevated temperatures to form 2-phenyl-1H-imidazo[4,5-b]pyridine. arkat-usa.orgresearchgate.net The use of sodium metabisulfite (B1197395) in DMSO has also been reported to facilitate this transformation. mdpi.com This approach offers a straightforward route to a variety of C2-functionalized imidazopyridines.

Starting MaterialReagentConditionsProductYieldReference
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal2-Substituted-1H-imidazo[4,5-b]pyridine83-87% nih.gov
2,3-DiaminopyridineBenzaldehydeNitrobenzene, 170 °C2-Phenyl-1H-imidazo[4,5-b]pyridine61-89% arkat-usa.orgresearchgate.net
5-Bromo-2,3-diaminopyridineBenzaldehydeEthanol, I₂, Reflux6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80% mdpi.com

Oxidative Cyclization Approaches for Imidazole Ring Formation

Oxidative cyclization represents another key strategy for the formation of the imidazole ring in the imidazo[4,5-b]pyridine system. nih.govnih.gov These reactions typically involve the formation of an intermediate, such as a Schiff base, from a diaminopyridine precursor, which then undergoes an intramolecular cyclization with the aid of an oxidizing agent. nih.gov Air or molecular oxygen can often serve as the terminal oxidant, rendering these methods attractive from a green chemistry perspective. nih.gov For example, the reaction of 2,3-diaminopyridine with aryl aldehydes can proceed via an air-oxidative cyclocondensation to afford the corresponding 1H-imidazo[4,5-b]pyridine derivatives in excellent yields without the need for external oxidative reagents. nih.gov Copper catalysts are also frequently employed to facilitate these oxidative coupling reactions. nih.govnih.gov

Reductive Cyclization Strategies from Nitro-Pyridines

Reductive cyclization offers a powerful alternative for constructing the imidazo[4,5-b]pyridine scaffold, starting from readily available nitropyridine derivatives. nih.govresearchgate.net This approach typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. A common starting material is 2-chloro-3-nitropyridine. acs.org A tandem sequence can be employed where an SNAr reaction with a primary amine is followed by the in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. acs.org This one-pot procedure, often carried out in an environmentally benign water-isopropanol solvent system, provides a clean and efficient route to N-1 and C-2 substituted imidazo[4,5-b]pyridines. acs.org Another strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones using a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) to furnish 1H-imidazo[4,5-b]pyridines. nih.gov A more recent development utilizes hypodiboric acid and sodium carbonate for the reductive cyclization of nitro(hetero)arenes, demonstrating broad functional group tolerance. researchgate.net

Starting MaterialReagentsProductReference
2-Chloro-3-nitropyridinePrimary amine, Aromatic aldehydeFunctionalized imidazo[4,5-b]pyridines acs.org
2-Nitro-3-aminopyridineKetones, SnCl₂·2H₂O1H-Imidazo[4,5-b]pyridines nih.gov
Nitro(hetero)arenesHypodiboric acid, Sodium carbonateImidazo[1,2-a]pyridines, Benzoxazoles, etc. researchgate.net

Palladium-Catalyzed Coupling Reactions for Scaffold Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the imidazo[4,5-b]pyridine scaffold is no exception. nih.govbeilstein-journals.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. beilstein-journals.orgyoutube.comyoutube.com For instance, a palladium-catalyzed tandem cross-coupling/cyclization reaction has been utilized to construct the imidazo[4,5-b]pyridine core, starting from 3-amino-2-chloropyridine. researchgate.net The Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, has been employed for the C2-arylation of the imidazopyridine ring system. nih.gov This involves the reaction of a halogenated imidazopyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. nih.gov

Novel Catalytic and Green Chemistry Approaches in Imidazopyridine Synthesis

In recent years, a strong emphasis has been placed on developing more environmentally friendly and sustainable synthetic methods. sioc-journal.cnacs.org This has led to the exploration of novel catalytic systems and green chemistry approaches for imidazopyridine synthesis. sioc-journal.cnacs.org Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times and improved yields. bio-conferences.orgrsc.org For example, a microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido-fused imidazo[4,5-c]quinolines. rsc.org Furthermore, the use of water as a solvent has gained significant attention due to its non-toxic and non-flammable nature. acs.orgacs.org An efficient synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine has been achieved by reacting 2,3-diaminopyridine with aryl aldehydes in water under thermal conditions. nih.gov Electrochemical methods are also being explored as a green alternative, offering a way to conduct reactions without the need for chemical oxidants. rsc.org

Functionalization and Derivatization of the 1H-Imidazo[4,5-b]pyridine-6-sulfonamide Core

Once the 1H-imidazo[4,5-b]pyridine scaffold is constructed, further functionalization is necessary to introduce the 6-sulfonamide group. This typically involves a multi-step sequence starting from a precursor with a suitable handle at the 6-position of the pyridine ring.

A common strategy involves the synthesis of a 6-halo-1H-imidazo[4,5-b]pyridine intermediate. This halogen atom can then be transformed into other functional groups. For instance, a 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine has been synthesized and subsequently used in further reactions. mdpi.commdpi.com

The introduction of the sulfonamide group can be achieved through various synthetic routes. One approach is the conversion of a corresponding sulfonic acid or sulfonyl chloride to the sulfonamide. While specific literature on the direct synthesis of 1H-imidazo[4,5-b]pyridine-6-sulfonamide is limited, general methods for the formation of sulfonamides from sulfonyl chlorides are well-established. This would involve the reaction of a 1H-imidazo[4,5-b]pyridine-6-sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine.

Another potential route involves the functionalization of a pre-existing amino group at the 6-position. This would entail the reaction of 6-amino-1H-imidazo[4,5-b]pyridine with a sulfonylating agent.

Furthermore, the imidazo[4,5-b]pyridine core itself can be further derivatized at various positions to modulate its physicochemical and biological properties. Radical reactions, including those induced by visible light, have become a powerful tool for the direct C-H functionalization of imidazopyridine scaffolds, allowing for the introduction of a wide range of substituents. nih.govrsc.org For example, C3-nitrosation of imidazopyridines has been achieved using silver nitrate (B79036) as a nitric oxide source. rsc.org

The following table summarizes some of the key functionalization reactions of the imidazopyridine core:

Reaction TypeReagentsPosition of FunctionalizationReference
C-H Functionalization (Visible Light)Various radical precursorsC3 nih.gov
C3-NitrosationAgNO₃C3 rsc.org
Alkylation (Phase Transfer Catalysis)Alkyl halidesN1, N3, N4 mdpi.com

Diazotization and Subsequent Coupling Reactions of Amine Groups

The diazotization of an amino group on the imidazo[4,5-b]pyridine ring system, followed by coupling reactions, presents a versatile method for introducing a range of functional groups. This two-step process begins with the conversion of a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic environment. The resulting diazonium salt is a reactive intermediate that can then be subjected to a variety of coupling partners to introduce different substituents. For instance, Sandmeyer-type reactions can be employed to introduce halides (Cl, Br) or a cyano group.

Sulfonylation Reactions for Introduction of Substituents

Sulfonylation is a critical reaction for the synthesis of the title compound and its derivatives, involving the introduction of the sulfonamide group. A common method for achieving this is the reaction of an amino-substituted imidazo[4,5-b]pyridine with a sulfonyl chloride in the presence of a base. This reaction can also be performed on a precursor like 2,3-diaminopyridine before the cyclization to form the imidazole ring. The versatility of this reaction allows for the introduction of a wide array of substituents on the sulfonamide nitrogen by using different sulfonyl chlorides (R-SO₂Cl), which is a key strategy for modulating the compound's properties. One-pot syntheses of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides have been reported using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates, showcasing a modern approach to constructing such scaffolds. nih.gov

Hydrogenation of the Imidazo Ring for Electronic Property Modulation

Modulation of the electronic properties of the 1H-imidazo[4,5-b]pyridine-6-sulfonamide core can be achieved through hydrogenation of the imidazole ring. This transformation typically involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. The reduction of the imidazole ring to an imidazoline (B1206853) or imidazolidine (B613845) ring alters the aromaticity and electronic nature of the heterocyclic system. A related method involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl compounds using catalytic hydrogenation over palladium to form imidazo[4,5-b]pyridinone derivatives. rsc.org This demonstrates the utility of hydrogenation in constructing and modifying the imidazopyridine scaffold.

Introduction of Specific Substituents (e.g., Benzylpiperazinyl Motif, Aryl/Heteroaryl Groups)

The introduction of larger, more complex moieties is crucial for developing compounds with specific biological activities. The benzylpiperazinyl motif, for instance, can be introduced by reacting a halogenated imidazo[4,5-b]pyridine with benzylpiperazine, typically through a nucleophilic aromatic substitution reaction.

For the introduction of aryl and heteroaryl groups, palladium-catalyzed cross-coupling reactions are a powerful tool. sigmaaldrich.com The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide, is frequently employed. ulakbim.gov.truwindsor.ca For example, a bromo-substituted imidazo[4,5-b]pyridine can be reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a suitable ligand to generate a diverse library of derivatives. mdpi.com

Optimization of Synthetic Protocols for Enhanced Yields and Purity

The development of efficient and high-yielding synthetic routes is a continuous effort in the chemistry of imidazo[4,5-b]pyridines. Optimization strategies often focus on improving the efficiency of key steps, such as the cyclization to form the imidazole ring and subsequent functionalization reactions. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, this is crucial for understanding how a ligand, such as 1h-Imidazo[4,5-b]pyridine-6-sulfonamide, might interact with a biological receptor.

Ligand-Receptor Binding Simulations with Biological Targets (e.g., Kinases, Enzymes)

The 1h-Imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to various enzymes, particularly kinases. nih.govnih.govmdpi.com Molecular docking studies on derivatives of this scaffold have explored their potential as inhibitors of several key biological targets. For instance, various imidazo[4,5-b]pyridine derivatives have been simulated against kinases like Aurora A kinase, Cyclin-Dependent Kinase 9 (CDK9), and the enzyme Decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. nih.govnih.govnih.govnih.gov

Specifically for derivatives with substitutions at the 6-position of the imidazo[4,5-b]pyridine ring, docking studies have shown promising interactions within the active sites of these enzymes. nih.govnih.gov These simulations are fundamental in predicting whether a compound is likely to be a potent inhibitor of a specific biological target.

Prediction of Binding Modes and Affinities in Enzyme Active Sites

Docking simulations not only identify potential biological targets but also predict the specific binding mode and estimate the binding affinity of the ligand. For imidazo[4,5-b]pyridine derivatives, these studies have revealed key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the enzyme's active site. nih.govnih.gov

In studies involving derivatives like 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, computational analyses have predicted strong binding scores and detailed the interactions with critical residues, such as Cys387 in the DprE1 enzyme. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the ligand's potency, guiding the selection of compounds for further experimental testing. The table below summarizes findings for related compounds, illustrating the type of data generated from such studies.

Derivative ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Azo-based sulfonamidesFGFR2 Kinase-6.24Not specified
1,2,4-Triazine sulfonamides3RHK ReceptorNot specifiedSER-1331, LYS-1263

Table 1: Representative docking scores and interactions for related sulfonamide derivatives against kinase targets. chemmethod.commdpi.com Note: Data is for structurally related compounds, not the specific subject of this article.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These methods are used to understand the intrinsic properties that govern a compound's behavior.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. nih.govresearchgate.net For the 1H-imidazo[4,5-b]pyridine scaffold, DFT studies using functionals like B3LYP have been used to analyze its molecular structure, including bond lengths and angles. researchgate.netuctm.edu This analysis is critical as the molecule's shape dictates how it can interact with receptor sites. The electronic structure analysis further elucidates the distribution of electrons within the molecule, which is fundamental to its reactivity. mdpi.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. nih.gov Conversely, a large energy gap implies high stability. nih.gov DFT calculations have been used to determine the HOMO-LUMO energies and the resulting energy gap for various imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net This analysis helps to understand the potential for charge transfer within the molecule, which can influence its bioactivity. nih.gov

ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
ΔE (E_LUMO - E_HOMO) HOMO-LUMO Energy GapIndicates chemical reactivity and stability. nih.govnih.gov

Table 2: Key parameters derived from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich areas (negative potential), which are prone to attack by electrophiles, are typically colored red. Electron-deficient regions (positive potential), which are targets for nucleophiles, are colored blue. Intermediate potential values are shown in shades of green and yellow.

For imidazo[4,5-b]pyridine derivatives, MEP analysis can pinpoint the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, as well as any electronegative atoms on substituents (like the oxygen atoms of a sulfonamide group), as potential sites for hydrogen bonding and other intermolecular interactions. nih.gov This information is complementary to docking studies, providing a rationale for the observed binding modes at an electronic level.

Natural Bond Orbital (NBO) Analysis

A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have conducted Natural Bond Orbital (NBO) analysis on 1h-Imidazo[4,5-b]pyridine-6-sulfonamide. Therefore, detailed research findings regarding charge transfer, bond interactions, and hyperconjugative interactions derived from an NBO analysis for this specific compound are not available in the public domain.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies specifically focused on 1h-Imidazo[4,5-b]pyridine-6-sulfonamide. Consequently, information regarding its conformational stability over time, the dynamics of its intermolecular interactions with solvents or other molecules, and detailed trajectories of its atomic movements are not available in the current scientific literature.

Computational Analysis of Prototropic Equilibria for pH Sensing Applications

A search of relevant scientific literature indicates that there has been no computational analysis of the prototropic equilibria of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide for potential pH sensing applications. Studies detailing the different tautomeric and protonated states of the molecule and their relative stabilities at various pH levels have not been reported.

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiles

Extensive searches for data on the kinase inhibition profile of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide yielded no specific results. The following subsections outline the areas where information was sought but not found for this particular compound. It is important to note that while research exists for other derivatives of the 1h-Imidazo[4,5-b]pyridine scaffold, this information is not included here to maintain a strict focus on the specified compound.

Aurora Kinase Inhibition (Aurora-A, Aurora-B, Aurora-C) and Selectivity Studies

No studies were identified that have evaluated the inhibitory activity of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide against any of the Aurora kinase isoforms (A, B, or C). Consequently, there is no data on its potency or selectivity profile for these kinases.

FLT3 Kinase Inhibition, including Clinically Relevant Mutant Forms (FLT3-ITD, FLT3(D835Y))

There is no published research detailing the inhibitory effects of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide on wild-type FMS-like tyrosine kinase 3 (FLT3) or its clinically significant mutant forms, such as FLT3-ITD (internal tandem duplication) and FLT3(D835Y).

Bruton's Tyrosine Kinase (BTK) Inhibition

No data is available on the potential for 1h-Imidazo[4,5-b]pyridine-6-sulfonamide to inhibit Bruton's tyrosine kinase (BTK).

Ligand-Kinase Cocrystallization Studies for Binding Mechanism Elucidation

Consistent with the absence of kinase inhibition data, there are no reports of ligand-kinase cocrystallization studies involving 1h-Imidazo[4,5-b]pyridine-6-sulfonamide. Such studies, which are crucial for understanding the binding mechanism of a compound within a kinase's active site, have not been published for this specific molecule.

Antimicrobial Research

Searches for antimicrobial research on 1h-Imidazo[4,5-b]pyridine-6-sulfonamide also returned no specific findings. While various derivatives of the parent imidazopyridine ring system have been investigated for antibacterial and antifungal properties, no such studies have been reported for the 6-sulfonamide variant.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Derivatives of 1H-imidazo[4,5-b]pyridine-6-sulfonamide have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is largely dependent on the specific chemical groups attached to the core structure.

In one study, newly synthesized imidazo[4,5-b]pyridine derivatives were tested against several bacterial strains. ijpbs.com The results showed that certain compounds were particularly effective against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacteria Escherichia coli and Salmonella typhi. ijpbs.com Another investigation into 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives also revealed significant antibacterial properties for some of the synthesized compounds. eurjchem.com

Research on other imidazo[4,5-b]pyridine derivatives has further substantiated these findings. For instance, a study focusing on a series of these compounds found that Gram-positive bacteria were generally more susceptible to their action compared to Gram-negative bacteria, which exhibited greater resistance. nih.gov Specifically, Bacillus cereus was found to be more sensitive than Escherichia coli. nih.govmdpi.com The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a bacterium, have been determined for some of these derivatives, highlighting their potential as antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Bacterial Strain Activity/Result Reference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides (VId) Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi Effective against all tested bacteria. ijpbs.com
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3b, 3k) Various bacteria Prominent antibacterial activity. eurjchem.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (2, 4) Bacillus cereus (Gram-positive) More sensitive to the compounds. nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (2, 4) Escherichia coli (Gram-negative) More resistant to the compounds. nih.gov

Antifungal Activity Assessment against Pathogenic Fungi

The therapeutic potential of 1H-imidazo[4,5-b]pyridine derivatives extends to antifungal applications. Studies have shown that specific structural modifications can impart significant activity against pathogenic fungi.

For example, a series of newly synthesized imidazo[4,5-b]pyridine derivatives were evaluated for their ability to inhibit the growth of the fungi Aspergillus niger and Candida albicans. ijpbs.com One particular compound in the series demonstrated notable antifungal efficacy. ijpbs.com In a separate study, a 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative, designated as compound 3f, was found to exhibit both antibacterial and antifungal activity. eurjchem.com

Further research into hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has also revealed promising antifungal properties. nih.gov Certain compounds in this class were active against various fungal strains, with some showing particular potency against Candida albicans and Rhodotorula sp. with MIC values as low as 3.9 µg/mL. nih.gov Another investigation highlighted a derivative that could inhibit the mycelial growth of Fusarium oxysporum, a plant pathogenic fungus. researchgate.net

Antitubercular Efficacy against Mycobacterium tuberculosis

The search for new drugs to combat tuberculosis, a disease caused by Mycobacterium tuberculosis, has led researchers to explore the potential of imidazo[4,5-b]pyridine derivatives. nih.govnih.gov The structural similarity of these compounds to purines, which are essential for DNA and RNA synthesis, makes them promising candidates for antitubercular drug development. nih.gov

Studies have shown that certain derivatives of imidazo[4,5-b]pyridine possess potential tuberculostatic activity. nih.govnih.gov Research involving Quantitative Structure-Activity Relationships (QSAR) has been employed to rationally design derivatives with enhanced activity against M. tuberculosis. nih.govnih.gov These studies have indicated that the hydrophobicity (the property of being repelled by water) of the compounds is a crucial factor for their antitubercular efficacy. nih.gov By leveraging these predictive models, scientists have successfully synthesized and tested imidazo[4,5-b]pyridine derivatives with high antibacterial activity against M. tuberculosis. nih.gov

Anti-inflammatory Response Modulation

Several derivatives of the 1H-imidazo[4,5-b]pyridine scaffold have been investigated for their ability to modulate inflammatory responses. nih.govmdpi.com The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. nih.gov

A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated that these compounds were effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov Notably, the structural variations in the aryl rings of these compounds influenced their potency and selectivity, which is a desirable feature for developing targeted anti-inflammatory drugs. nih.gov The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, showed that these compounds could inhibit COX-1 at concentrations ranging from 10 to 43 μmol/L and COX-2 at concentrations from 9.2 to 279.3 μmol/L. nih.gov

Antiproliferative and Cytotoxic Studies in Human Cancer Cell Lines

The imidazo[4,5-b]pyridine framework has proven to be a valuable scaffold in the design of novel anticancer agents, with many derivatives exhibiting significant antiproliferative and cytotoxic effects against various human cancer cell lines. eurjchem.comnih.govnih.govvietnamjournal.ru

Inhibition of Cancer Cell Growth and Migration

Research has demonstrated that certain 2,6-disubstituted imidazo[4,5-b]pyridines can effectively inhibit the proliferation of cancer cells. nih.gov A study evaluating a series of these compounds found that some derivatives displayed strong and selective antiproliferative activity. nih.gov For instance, an N-methyl substituted derivative with a hydroxyl group showed pronounced activity against all tested cancer cell lines, with IC50 values ranging from 1.45 to 1.90 μM for pancreatic, glioblastoma, leukemia, and lymphoma cell lines. nih.gov Another derivative with a 4-hydroxyphenyl substitution also showed strong inhibition of several cancer cell lines. nih.gov

Furthermore, some N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives have exhibited potent anti-proliferative activities in human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines. nih.gov A lead compound from this series was shown to reduce the levels of the anti-apoptotic protein Mcl-1, activate caspases 3/7, and induce apoptosis in cancer cells. nih.gov

Evaluation as Potential Cytotoxic Agents

The cytotoxic properties of imidazo[4,5-b]pyridine derivatives, or their ability to kill cancer cells, have been a key focus of investigation. A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed they possessed moderate cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cells. nih.gov

In another study, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their anticancer activity. eurjchem.comscispace.com Two compounds from this series showed prominent anticancer activity against two breast cancer cell lines, MCF-7 and BT-474. eurjchem.comscispace.com These findings suggest that the imidazo[4,5-b]pyridine moiety is a promising template for the development of new cytotoxic agents. eurjchem.comscispace.com

Table 2: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (μM) Reference
N-methyl substituted derivative 19 (with hydroxyl group) Capan-1 (Pancreatic) 1.45–1.90 nih.gov
N-methyl substituted derivative 19 (with hydroxyl group) LN-229 (Glioblastoma) 1.45–1.90 nih.gov
N-methyl substituted derivative 19 (with hydroxyl group) DND-41 (Leukemia) 1.45–1.90 nih.gov
N-methyl substituted derivative 19 (with hydroxyl group) K-562 (Leukemia) 1.45–1.90 nih.gov
N-methyl substituted derivative 19 (with hydroxyl group) Z-138 (Lymphoma) 1.45–1.90 nih.gov
4-hydroxyphenyl substituted derivative 13 Capan-1 (Pancreatic) 1.50–1.87 nih.gov
4-hydroxyphenyl substituted derivative 13 HL-60 (Leukemia) 1.50–1.87 nih.gov
4-hydroxyphenyl substituted derivative 13 Z-132 1.50–1.87 nih.gov
Amino protonated derivative 18 Capan-1 (Pancreatic) 7.29 nih.gov

Antiviral Investigations (e.g., Respiratory Syncytial Virus)

While research on the direct antiviral activity of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide against Respiratory Syncytial Virus (RSV) is not extensively detailed in the provided information, the broader class of imidazopyridine derivatives has been investigated for antiviral properties. For instance, related compounds have been explored for their inhibitory effects on other viruses like the classical swine fever virus (CSFV), where they target the viral polymerase. nih.gov The current therapeutic landscape for RSV includes the antiviral drug ribavirin (B1680618) for severe cases, along with prophylactic options like palivizumab and recently approved vaccines for pregnant individuals and older adults. medscape.com One patent describes a combination therapy for RSV using two different compounds, one of which is an imidazo[4,5-c]pyridin-2-one derivative, highlighting the interest in this scaffold for antiviral drug development. google.com

Other Enzyme and Receptor Modulations

Derivatives of sulfonamides have been synthesized and evaluated for their potential as α-glucosidase inhibitors, which is a therapeutic target for managing type 2 diabetes mellitus. nih.gov Research into sulfonamide-based acyl pyrazoles demonstrated potent inhibition of α-glucosidase, with some compounds showing significantly higher activity than the standard drug, acarbose. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the acyl group influence the inhibitory activity. nih.gov While the direct inhibition by 1H-Imidazo[4,5-b]pyridine-6-sulfonamide is not specified, the general class of sulfonamides shows promise in this area.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs). Research has explored the inhibition of various human CA isoforms (hCAs) and bacterial CAs by sulfonamide derivatives. nih.gov Studies on pyrazole- and pyridazinecarboxamide-containing sulfonamides have identified isoform-selective inhibitors. nih.gov For instance, certain compounds showed potent inhibition against hCA I, hCA II, and hCA IX. nih.gov The inhibition profiles often differ between human and bacterial CAs, which could be exploited for developing selective antibacterial agents. nih.gov The investigation of sulfonamide-based inhibitors against the β-carbonic anhydrase from the multidrug-resistant bacterium Acinetobacter baumannii has shown promise, with distinct inhibition profiles compared to human α-CAs. nih.gov

Analogues of 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S (CTSS). nih.gov These compounds were effective against both the purified enzyme and in cell-based assays. nih.gov Further research on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives focused on optimizing the pKa of a basic nitrogen to achieve excellent cellular activity while avoiding unwanted tissue accumulation. nih.gov

Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Structure-activity relationship studies revealed that replacing a carbonyl linker with a more flexible amino linker and the presence of a methoxy (B1213986) substituent and the imidazole (B134444) ring were crucial for high binding affinity. nih.gov X-ray cocrystal structures have helped to understand the key interactions with the enzyme. nih.gov Several of these compounds demonstrated significant receptor occupancy in in vivo studies. nih.gov

Derivatives of imidazo[4,5-b]pyridine have been designed as non-sulfonamide 5-HT6 receptor ligands. nih.gov One such compound was identified as a potent 5-HT6 receptor partial inverse agonist. nih.gov It exhibited favorable metabolic stability and was orally bioavailable and brain penetrant. nih.gov In contrast to some other 5-HT6 receptor antagonists, this compound did not show inverse agonism of cyclin-dependent kinase 5 (Cdk5). nih.gov The 5-HT6 receptor is a significant target in the central nervous system, and its modulation is being explored for treating cognitive deficits associated with disorders like Alzheimer's disease. mdpi.com

Data Tables

Table 1: Investigated Biological Activities of Imidazo[4,5-b]pyridine Derivatives and Related Sulfonamides

Biological TargetSpecific Compound/ClassKey FindingsReference
Antiviral (CSFV) 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridinePotent inhibitor of in vitro replication of Classical Swine Fever Virus. nih.gov
α-Glucosidase Sulfonamide-based acyl pyrazolesPotent inhibitors, with some compounds exceeding the activity of acarbose. nih.gov
Carbonic Anhydrase Pyrazole- and pyridazinecarboxamide-containing sulfonamidesIsoform-selective inhibition of human carbonic anhydrases (hCA I, II, IX). nih.gov
Cathepsin S 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analoguesPotent and selective inhibitors of CTSS. nih.gov
PDE10A Novel imidazo[4,5-b]pyridinesPotent and selective inhibitors with good oral bioavailability. nih.gov
5-HT6 Receptor 3H-imidazo[4,5-b]pyridine derivativesIdentified as potent partial inverse agonists. nih.gov

Complement Factor B Inhibition

The alternative pathway of the complement system is a crucial component of innate immunity, and its dysregulation can lead to several diseases. Factor B is a key serine protease in this pathway. While there has been significant research into inhibitors of Factor B, information specifically detailing the activity of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide as a complement Factor B inhibitor is not available in the reviewed scientific literature. A potent small-molecule inhibitor of Factor B, known as LNP023 (Iptacopan), has been identified and is in clinical development. nih.gov However, LNP023 is structurally an indole (B1671886) derivative and not a 1h-Imidazo[4,5-b]pyridine-6-sulfonamide. nih.gov

GABAA Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission in the brain. wikipedia.org Positive allosteric modulators of the GABAA receptor can enhance the effect of GABA, leading to sedative and anxiolytic effects. wikipedia.org The imidazo[4,5-b]pyridine scaffold has been identified as a pharmacophore for developing positive allosteric modulators of the GABAA receptor. researchgate.net For instance, a related compound, 1H-imidazo[4,5-b]pyridine-6-carboxamide, has been shown to act as a positive allosteric modulator of GABAA receptors. wikipedia.org However, specific studies on the activity of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide in this capacity are not prevalent in the current body of scientific literature.

Aromatase Inhibition

Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. mdpi.combreastcancernow.org Non-steroidal aromatase inhibitors interact reversibly with the enzyme's active site. mdpi.com The imidazo[4,5-b]pyridine nucleus has been explored for its potential as a scaffold for aromatase inhibitors. researchgate.net For example, 1H-imidazo[4,5-b]pyridine-6-carboxamide has been investigated for its ability to inhibit this enzyme. wikipedia.org Furthermore, other studies have demonstrated that sulfonamide-based compounds can act as potent aromatase inhibitors. mdpi.commdpi.com Despite the relevance of both the core scaffold and the sulfonamide functional group, direct research findings on the aromatase inhibition activity of 1h-Imidazo[4,5-b]pyridine-6-sulfonamide are not described in the available literature.

DNA and RNA Binding Interactions, including G-quadruplex Structures

The structural analogy of the 1H-imidazo[4,5-b]pyridine core to purines suggests its potential to interact with nucleic acids such as DNA and RNA. wikipedia.org Research has shown that certain derivatives of this scaffold can bind to DNA and RNA, indicating that these biomolecules are potential cellular targets. nih.gov

Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated that these compounds can have moderate to high binding affinities for DNA and RNA. nih.gov The interactions are influenced by the positioning of substituents, such as amino side chains, on the tetracyclic core. nih.gov Some of these derivatives have also been investigated for their interaction with G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govnih.gov

For example, certain amidino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives are thought to exert their antiproliferative effects by intercalating into double-stranded DNA. nih.gov While these findings highlight the capability of the broader class of imidazo[4,5-b]pyridine compounds to interact with nucleic acids, specific biophysical data and detailed binding studies for 1h-Imidazo[4,5-b]pyridine-6-sulfonamide are not specifically available in the reviewed literature.

Structure Activity Relationship Sar Analysis

Impact of Substituent Variations on Biological Potency and Target Selectivity

The biological activity of 1H-imidazo[4,5-b]pyridine derivatives is highly sensitive to the nature and position of various substituents. Modifications to different parts of the molecule can significantly alter both the potency and the selectivity of the compound against biological targets.

Research into 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives has shown that the electronic properties of substituents on the phenyl ring play a crucial role. A comparative study indicated a clear trend in activity against bacteria and fungi, with electron-withdrawing groups enhancing potency researchgate.net. The order of effectiveness for substituents on the phenyl moiety was found to be Cl > NO₂ > NH₂ researchgate.net.

In the context of antiproliferative activity, substitutions at the phenyl ring have also yielded potent compounds. For instance, derivatives bearing an unsubstituted amidino group or a 2-imidazolinyl amidino group have demonstrated strong and selective activity in the sub-micromolar range against colon carcinoma cell lines mdpi.com. This suggests that positively charged or polar groups can significantly contribute to the anticancer effects of this class of compounds.

The following table summarizes the impact of different substituents on the antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against a colon carcinoma cell line.

CompoundPhenyl Ring SubstituentIC₅₀ (μM)
10 Unsubstituted Amidino0.4
14 2-Imidazolinyl Amidino0.7

Data sourced from a study on cyano- and amidino-substituted imidazo[4,5-b]pyridines mdpi.com.

Furthermore, studies on related imidazo[1,2-a]pyridine (B132010) derivatives targeting the c-Met receptor tyrosine kinase showed that introducing heteroaryl substituents or benzonitrile analogues at the 6-position resulted in compounds with good inhibitory activity nih.gov. This highlights that aromatic and heteroaromatic groups with specific electronic features are well-tolerated and can be optimized to enhance potency.

Positional Effects of Functional Groups on the Imidazo[4,5-b]pyridine Scaffold on Biological Response

The arrangement of functional groups on the core imidazo[4,5-b]pyridine structure is a key determinant of biological activity. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates multiple sites for substitution, and the specific location of a functional group can drastically alter the molecule's interaction with its biological target.

Substitution on Nitrogen Atoms: The imidazo[4,5-b]pyridine skeleton contains multiple nitrogen atoms that can be substituted, leading to different regioisomers with distinct biological profiles. Alkylation reactions on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using various alkyl halides have been shown to produce regioisomers with substituents at the N3 and N4 positions nih.gov. In certain cases, substitution at the N1 position has also been achieved nih.gov. These positional isomers often exhibit different biological activities, which can be rationalized through molecular docking studies that show varied interactions with enzyme active sites nih.gov.

Substitution on the Pyridine Ring: Modifications to the pyridine portion of the scaffold also significantly influence activity. The introduction of a bromine atom at the 6-position of the pyridine ring has been a common strategy in the synthesis of biologically active imidazo[4,5-b]pyridines mdpi.comnih.gov. For example, a 6-bromo derivative bearing a 2-imidazolinyl group at the phenyl ring showed moderate activity against E. coli mdpi.com. In a different series of imidazo[4,5-c]pyridines, which are isomers of the [4,5-b] scaffold, N(6)-substituted analogs with electron-rich substituents demonstrated an increase in potency as TLR7-agonists researchgate.net. This suggests that the electronic nature of substituents on the pyridine ring is a critical factor in modulating biological response.

The table below illustrates the effect of bromine substitution on the antibacterial activity of a specific derivative.

CompoundScaffold SubstitutionPhenyl Ring SubstituentAntibacterial Activity (MIC, μM) vs. E. coli
14 6-Bromo2-Imidazolinyl32
Unsubstituted AnalogNot specifiedNot specified>64

Data sourced from a study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines mdpi.com.

Correlations Between Molecular Structure and Specific Biological Targets (e.g., ATP-binding site interactions)

The structural features of imidazo[4,5-b]pyridine derivatives enable them to interact with various biological macromolecules, including enzymes. Their similarity to naturally occurring purines allows them to function as antagonists or inhibitors by binding to sites intended for purine-based molecules, such as the ATP-binding pocket of kinases uctm.edumdpi.com.

Molecular docking studies have provided insights into these interactions. For instance, N1, N3, and N4 regioisomers of certain imidazo[4,5-b]pyridine derivatives were shown to have different binding modes within the active site of dihydrofolate reductase (DHFR), confirming that positional isomerism affects target engagement nih.gov.

While direct studies on 1H-imidazo[4,5-b]pyridine-6-sulfonamide are limited, research on the isomeric imidazo[1,2-a]pyridine scaffold provides a strong rationale for ATP-binding site interactions. Docking studies of imidazo[1,2-a]pyridine inhibitors of the c-Met kinase revealed that the core structure maintains a π–π interaction with the electron-rich Tyr-1230 residue in the ATP-binding site, an interaction deemed critical for inhibition nih.gov. Furthermore, a different class of imidazo[1,2-a]pyridines was found to be potent inhibitors of mycobacterial ATP synthase researchgate.net. Characterization of resistant mutants identified the ATP synthase as the molecular target, underscoring the potential for this general scaffold to interfere with ATP-related biological processes researchgate.net.

Role of the Sulfonamide Moiety in Modulating Biological Activity

The sulfonamide group (-SO₂NH₂) is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs openaccesspub.orgsemanticscholar.org. Its inclusion in the 1H-imidazo[4,5-b]pyridine scaffold is expected to significantly influence the compound's physicochemical properties and biological activity.

The sulfonamide moiety is known to participate in strong hydrogen bonding interactions with biological targets, which can enhance binding affinity and potency . The acidity of the sulfonamide proton can be important for high potency, as observed in other classes of bioactive molecules acs.org.

The steric bulk of the sulfonamide group is also a critical factor. SAR studies on a series of phenanthroindolizidine alkaloids showed that replacing an acetamide with a methanesulfonamide group led to a 2- to 4-fold increase in potency acs.org. However, introducing bulkier substituents on the sulfonamide nitrogen, such as isopropyl or phenyl groups, resulted in a dramatic decrease in potency (20- to 50-fold) acs.org. This indicates that while the sulfonamide moiety is beneficial, there are significant steric constraints at the binding site that must be considered in drug design.

The table below summarizes the effect of sulfonamide group modifications on antiproliferative activity in a different class of compounds, illustrating the importance of steric factors.

CompoundC-6 SubstituentRelative Potency
15a AcetamideBaseline
5b Methanesulfonamide~2-4x more potent than 15a
14a Isopropylsulfonamide~20x less potent than 5b
14b Benzenesulfonamide~50x less potent than 5b

Data adapted from SAR studies on antofine and cryptopleurine analogs acs.org.

This evidence suggests that the sulfonamide group in 1H-imidazo[4,5-b]pyridine-6-sulfonamide likely plays a crucial role in target binding through hydrogen bonding, while its size is optimized to fit within the specific topological constraints of its target's active site.

Medicinal Chemistry Applications and Lead Optimization

1H-Imidazo[4,5-b]pyridine-6-sulfonamide as a Privileged Scaffold in Rational Drug Design

The 1H-imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its structural similarity to purine (B94841), which enables it to bind to a diverse range of biological targets with high affinity. researchgate.net Fused heterocyclic systems like imidazopyridines are considered to possess more varied and potent pharmacological profiles than their individual imidazole (B134444) and pyridine (B92270) components. nih.gov

The versatility of the imidazo[4,5-b]pyridine ring system allows for the synthesis of a wide variety of derivatives. mdpi.com Its structure can be readily modified at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties. This adaptability is crucial for rational drug design, where the goal is to create molecules that interact specifically with a target protein. The scaffold has been successfully incorporated into compounds designed as anticancer, antimicrobial, and anti-inflammatory agents, demonstrating its broad therapeutic potential. researchgate.netmdpi.com

Lead Compound Identification and Preclinical Development Candidates

The process of identifying a lead compound—a chemical entity with promising biological activity that serves as a starting point for optimization—is a critical step in drug discovery. solubilityofthings.com The 1H-imidazo[4,5-b]pyridine scaffold has served as the foundation for several promising lead compounds, some of which have advanced to preclinical development.

Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of several preclinical candidates. nih.govnih.govacs.org One such candidate, compound 51 (CCT137690) , emerged from lead optimization studies as a potent inhibitor of Aurora kinases A, B, and C. nih.govacs.org This compound demonstrated high oral bioavailability and effectively inhibited the growth of colon carcinoma xenografts in in vivo studies without observable toxicity. nih.govacs.org

Further optimization within this class of Aurora kinase inhibitors resulted in the identification of 27e , a dual inhibitor of both FLT3 and Aurora kinases. nih.govacs.org This compound was selected as a preclinical development candidate for treating acute myeloid leukemia (AML), particularly in cases with FLT3-ITD mutations, which confer a poor prognosis. nih.gov In animal models, orally administered 27e strongly inhibited tumor growth. nih.gov

More recently, a screening effort identified an imidazo[4,5-b]pyridine derivative as a hit for inhibiting bromodomain and extra-terminal (BET) proteins. Iterative optimization of this initial hit led to the discovery of DDO-8926 , a potent and selective BET inhibitor. nih.gov This compound showed promise for the treatment of neuropathic pain by reducing neuroinflammation and excitability in animal models. nih.gov

Table 1: Preclinical Development Candidates Based on the Imidazo[4,5-b]pyridine Scaffold

Compound Target(s) Therapeutic Area Key Findings Reference(s)
51 (CCT137690) Aurora Kinases A, B, C Oncology (Colon Carcinoma) Potent inhibitor, high oral bioavailability, inhibited tumor growth in vivo. acs.org, nih.gov
27e FLT3 Kinase, Aurora Kinases Oncology (Acute Myeloid Leukemia) Potent dual inhibitor, effective against FLT3-ITD positive AML in vivo. nih.gov, acs.org

| DDO-8926 | BET Proteins | Neuropathic Pain | Potent and selective inhibitor, alleviated mechanical hypersensitivity in mice. | nih.gov |

Strategies for Enhancing Target Selectivity and Potency through Chemical Modification

A key aspect of lead optimization is the strategic chemical modification of a scaffold to enhance its potency against the desired target while minimizing off-target effects. For the imidazo[4,5-b]pyridine core, several successful strategies have been documented.

In the development of Aurora kinase inhibitors, researchers started with a lead compound and introduced a 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine ring, which led to a new class of inhibitors with favorable in-vitro properties. nih.gov To further refine the compound's characteristics, solubilizing groups were incorporated. This led to the identification of compound 51 (CCT137690) , which exhibited not only high potency but also improved physicochemical properties suitable for oral administration. nih.gov Cocrystallization of a related compound with Aurora-A provided a detailed understanding of the binding interactions, guiding further design efforts. nih.gov

Similarly, the optimization of the dual FLT3/Aurora kinase inhibitor 27e involved modifying the substituents on the imidazo[4,5-b]pyridine core to improve its kinase inhibition profile and drug-like properties. nih.govacs.org This process aimed to balance the potent inhibition of both FLT3 and Aurora kinases, which was achieved through systematic exploration of different chemical groups at various positions on the scaffold. nih.gov

The discovery of the BET inhibitor DDO-8926 also relied on iterative optimization from an initial screening hit. nih.gov This process resulted in a compound with a unique binding mode and a novel chemical structure, highlighting how modifications to the core scaffold can lead to highly selective agents with favorable drug-like properties. nih.gov

Design of Purine Isosteres Based on the Imidazopyridine Core

The structural analogy between 1H-imidazo[4,5-b]pyridine and the natural purine bases is a cornerstone of its utility in drug design. nih.gov This resemblance allows it to act as a purine isostere, meaning it can mimic purines and interact with their corresponding biological targets, such as kinases and other ATP-binding proteins.

Researchers have explicitly designed and synthesized regio-isomeric imidazo[4,5-b]pyridine analogues as purine isosteres to act as cytotoxic agents against cancer cell lines. nih.gov By leveraging this bioisosteric relationship, these synthetic molecules can compete with endogenous purines, disrupting cellular processes that are critical for cancer cell proliferation. Structure-activity relationship (SAR) studies of these analogues have helped to identify compounds with strong cytotoxicity and good microsomal stability, which are essential properties for potential chemotherapeutic agents. nih.gov

Development and Utilization as Biochemical Probes in Research

The imidazopyridine scaffold is not only valuable for developing therapeutics but also for creating research tools. The fluorescent properties of certain imidazopyridine derivatives make them useful as biochemical probes for imaging and detection applications. nih.gov

Different classes of imidazopyridines, including the imidazo[4,5-b]pyridine isomer, have shown versatile applications as imaging tools and in metal ion detection. nih.gov These molecules can be designed to incorporate fluorescence mechanisms like intramolecular charge transfer or photoinduced electron transfer. nih.gov While much of the published research on fluorescent probes has focused on other isomers like imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine, the underlying photophysical potential of the core structure is well-established. nih.govmdpi.com This suggests that appropriately substituted 1H-imidazo[4,5-b]pyridine-6-sulfonamide derivatives could be developed into specialized probes to investigate biological systems, track molecular interactions, or measure analyte concentrations within cells. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
1H-Imidazo[4,5-b]pyridine-6-sulfonamide
3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (51, CCT137690)
6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)
DDO-8926
Imidazole
Pyridine

Conclusion and Future Perspectives in 1h Imidazo 4,5 B Pyridine 6 Sulfonamide Research

Current Understanding and Identification of Research Gaps

The current understanding of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide is largely inferential, based on the extensive research conducted on its parent imidazo[4,5-b]pyridine core and related analogues. This scaffold is present in molecules with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. acs.orgmdpi.comnih.gov For instance, derivatives have been developed as potent inhibitors of various protein kinases, including c-Met, Cyclin-Dependent Kinase 9 (CDK9), and Aurora kinases, which are crucial targets in oncology. nih.govnih.govnih.govnih.gov

A significant research gap exists in the specific investigation of the 6-sulfonamide derivative. There is a lack of published data on its synthesis, characterization, and biological evaluation. While studies on related structures, such as imidazo[1,2-a]pyridine (B132010) sulfonamides with antitubercular activity, hint at the potential of this combination, dedicated studies are required. nih.gov Research on 6-substituted imidazo[4,5-b]pyridines, like the antitubercular agent targeting DprE1, underscores the importance of substitution at this position for biological activity. nih.gov The primary research imperative is, therefore, to synthesize 1H-Imidazo[4,5-b]pyridine-6-sulfonamide and its analogues to explore their physicochemical properties and pharmacological potential.

Emerging Synthetic Methodologies for Novel Analogues

The synthesis of the 1H-imidazo[4,5-b]pyridine core is well-documented, with numerous methods that can be adapted for producing novel 6-sulfonamide analogues. researchgate.netnih.gov Traditional methods often involve the condensation of 2,3-diaminopyridine (B105623) with aldehydes or carboxylic acids. researchgate.netnih.gov More advanced and efficient synthetic routes have emerged, offering greater flexibility and yield.

Key Synthetic Approaches for Analogue Development:

Synthetic MethodologyDescriptionPotential AdvantagesReference(s)
Photocatalytic Cross-Coupling Utilizes light and a photocatalyst to form C-C or C-N bonds under mild conditions, suitable for late-stage functionalization.High efficiency, mild reaction conditions, good functional group tolerance. researchgate.net
Solid-Phase Synthesis The compound is built on a solid resin support, allowing for simplified purification and the rapid generation of a library of analogues.Amenable to high-throughput synthesis and combinatorial chemistry. acs.orgnih.gov
Transition Metal-Catalyzed Reactions Palladium, copper, or nickel catalysts are used for cross-coupling reactions to introduce diverse substituents onto the heterocyclic core.Broad substrate scope, high yields, and regioselectivity. researchgate.net
Reductive Cyclization Involves the reduction of a nitro group on the pyridine (B92270) ring followed by intramolecular cyclization to form the imidazole (B134444) ring.A common and effective one-pot method for forming the core structure. mdpi.comnih.gov

These methodologies can be strategically employed to synthesize a library of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide analogues. For example, after establishing a route to the core 6-sulfonamide, emerging techniques could be used to modify other positions on the heterocyclic system to explore structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Therapeutic Avenues

The unique structural combination of the imidazopyridine core and the sulfonamide group opens up a wide range of potential biological targets and therapeutic applications. The exploration can be guided by the known activities of both moieties.

Potential Therapeutic Targets and Avenues:

Therapeutic AreaPotential Biological Target(s)RationaleReference(s)
Oncology Protein Kinases (e.g., CDK9, c-Met, Aurora)The imidazo[4,5-b]pyridine scaffold is a known kinase inhibitor; the sulfonamide can provide additional hydrogen bonding interactions within the ATP-binding site. nih.govnih.govnih.gov
Infectious Diseases DprE1, Methionyl-tRNA synthetaseAnalogues have shown activity against Mycobacterium tuberculosis and Trypanosoma brucei. The sulfonamide group is a classic antibacterial pharmacophore. nih.govnih.gov
Neurological Disorders GABAA ReceptorsThe imidazo[4,5-b]pyridine class includes positive allosteric modulators of GABAA receptors. mdpi.comnih.gov
Enzyme Inhibition Carbonic AnhydrasesThe sulfonamide group is a canonical zinc-binding group, making these compounds prime candidates for inhibiting zinc-containing metalloenzymes like carbonic anhydrase.

Future research should focus on screening 1H-Imidazo[4,5-b]pyridine-6-sulfonamide and its derivatives against a diverse panel of these targets. Success in these initial screens would pave the way for more focused therapeutic development.

Integration of Advanced Computational Approaches in Compound Design and Optimization

Advanced computational techniques are indispensable for accelerating drug discovery and are particularly well-suited for guiding the exploration of the 1H-Imidazo[4,5-b]pyridine-6-sulfonamide chemical space. These methods can prioritize synthetic efforts, predict biological activity, and explain SAR.

Key Computational Approaches:

Computational MethodApplication in Drug DesignReference(s)
Molecular Docking Predicts the binding mode and affinity of the sulfonamide analogues within the active site of a biological target (e.g., a kinase or enzyme). This was used to study potential DprE1 and lumazine (B192210) synthase inhibitors. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of the analogues with their biological activity, guiding the design of more potent compounds. QSAR has been applied to antitubercular imidazo[4,5-b]pyridines. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions and conformational changes. MD has been used to study the stability of related inhibitors. nih.gov
Density Functional Theory (DFT) Calculates the electronic properties of the molecules, such as the HOMO-LUMO energy gap and molecular electrostatic potential, to understand their reactivity and interaction patterns. nih.govmdpi.com

By integrating these in silico approaches, researchers can rationally design novel analogues of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide with enhanced potency, selectivity, and optimized pharmacokinetic properties, thereby reducing the time and cost associated with drug development.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing the structural and purity profile of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the heterocyclic backbone and substituent positions. For example, the imidazo-pyridine core can be identified via characteristic proton signals in the aromatic region (δ 7.0–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode helps verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How should experimental conditions be optimized for synthesizing 1H-Imidazo[4,5-b]pyridine-6-sulfonamide derivatives?

  • Methodological Answer:

  • Factorial Design: Apply a 2k^k factorial design to test variables like temperature (80–120°C), reaction time (4–12 hours), and molar ratios of precursors (1:1 to 1:3). Response surface methodology (RSM) can identify optimal conditions .
  • Catalyst Screening: Evaluate catalysts (e.g., Pd/C, CuI) in cross-coupling reactions to improve yield. For example, Pd-mediated Buchwald-Hartwig amination enhances sulfonamide functionalization .

Advanced Research Questions

Q. How can contradictory data on the formation mechanisms of imidazo-pyridine derivatives in model systems vs. real matrices be reconciled?

  • Methodological Answer:

  • Mechanistic Probes: Use isotopically labeled precursors (e.g., 15N^{15}N-ammonia or 13C^{13}C-formaldehyde) to track reaction pathways in both simplified models and complex food matrices. This clarifies whether lipid oxidation products (e.g., aldehydes) compete with or enhance heterocyclic amine formation .
  • Kinetic Modeling: Develop pseudo-first-order rate equations to compare activation energies (Ea_a) in controlled vs. real-world systems. Discrepancies may arise from competing side reactions in lipid-rich environments .

Q. What computational strategies are effective in predicting reaction pathways for imidazo-pyridine sulfonamide derivatives?

  • Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map transition states and intermediates in sulfonamide functionalization. For example, calculate Gibbs free energy (ΔG) to identify rate-limiting steps .
  • Machine Learning (ML): Train ML models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. Feature engineering should include electronic parameters (HOMO/LUMO gaps) and steric effects .

Q. How can researchers address inconsistencies in analytical data for structurally similar imidazo-pyridine analogs?

  • Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to chromatographic or spectroscopic datasets to distinguish between isomeric impurities. For example, UV-Vis spectra differences at λ > 300 nm can resolve sulfonamide vs. sulfonic acid derivatives .
  • Cross-Validation: Use orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation) when MS/NMR data are ambiguous .

Data Management and Validation

Q. What protocols ensure reproducibility in synthesizing and characterizing 1H-Imidazo[4,5-b]pyridine-6-sulfonamide?

  • Methodological Answer:

  • Standard Operating Procedures (SOPs): Document reaction parameters (e.g., inert atmosphere requirements, moisture sensitivity) and purification steps (e.g., recrystallization solvents). Share raw spectral data in open-access repositories .
  • Interlaboratory Studies: Collaborate with independent labs to validate synthetic routes and analytical methods. Statistical tools like Cohen’s κ can quantify inter-rater agreement in purity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.